![molecular formula C16H13ClN2O3S B14223042 1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- CAS No. 540740-87-2](/img/structure/B14223042.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- typically involves the activation of the carboxyl group and its subsequent reaction with amines to form amides . Common reagents used in these reactions include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic effects on cerebral ischemia and other neurological conditions.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit brain-type glycogen phosphorylase, which plays a role in glucose metabolism and energy production in brain cells . This inhibition can help protect against ischemic brain injury by improving cellular energy metabolism and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
540740-87-2 |
|---|---|
Formule moléculaire |
C16H13ClN2O3S |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
5-chloro-3-(3-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-11(7-9)23(21,22)15-12-8-10(17)5-6-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
Clé InChI |
BOOPOWYYIWBIBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
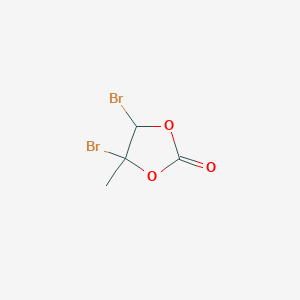
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
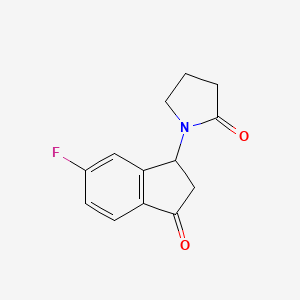
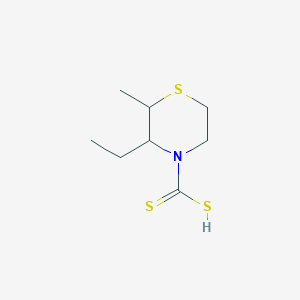
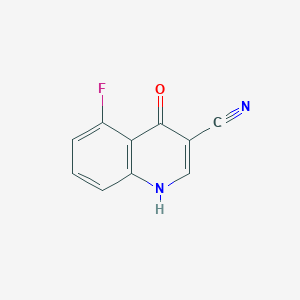
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
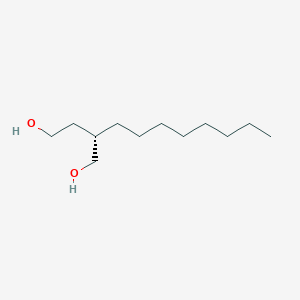
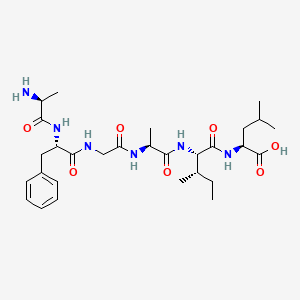

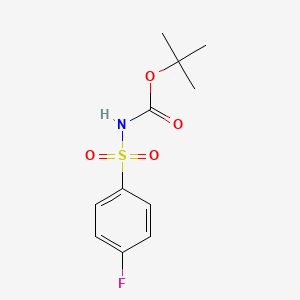
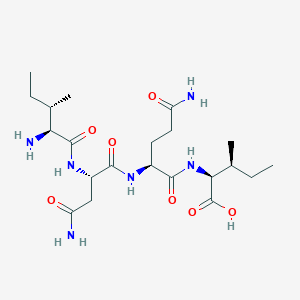
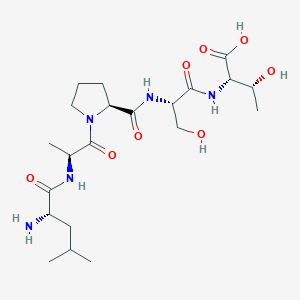
methanone](/img/structure/B14223063.png)
